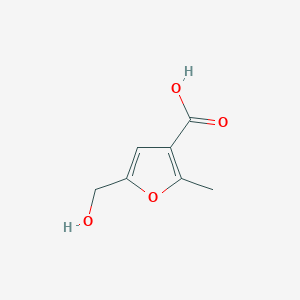

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGVJULTCGYVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429366 | |

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15341-68-1 | |

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of scientifically robust synthesis pathways for 5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary pathway detailed herein proceeds via a three-step sequence starting from the readily available methyl 2-methylfuran-3-carboxylate, involving formylation, selective reduction, and saponification. An alternative route employing a protecting group strategy is also discussed. This document is intended to be a practical resource for researchers, offering not only detailed, step-by-step protocols but also the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Substituted Furans

The furan scaffold is a cornerstone in the architecture of numerous biologically active compounds and functional materials. The specific substitution pattern of this compound, featuring a carboxylic acid, a hydroxymethyl group, and a methyl group on the furan ring, presents a trifunctional platform for diverse chemical elaborations. The carboxylic acid moiety serves as a handle for amide bond formation or other derivatizations, the hydroxymethyl group allows for esterification or conversion to other functional groups, and the methyl group at the 2-position influences the electronic properties and steric environment of the molecule. Consequently, access to efficient and scalable synthetic routes to this compound is of paramount importance for advancing research in drug discovery and materials science. This guide will focus on a logical and field-proven synthetic approach, starting from a commercially available precursor.

Primary Synthesis Pathway: A Three-Step Approach

The most direct and efficient synthesis of this compound commences with methyl 2-methylfuran-3-carboxylate. The strategy involves the introduction of a formyl group at the electron-rich 5-position of the furan ring, followed by the selective reduction of this aldehyde to a primary alcohol, and concluding with the hydrolysis of the methyl ester to the desired carboxylic acid.

Step 1: Vilsmeier-Haack Formylation of Methyl 2-Methylfuran-3-carboxylate

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this step, the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the 5-position of the furan ring, which is activated towards electrophilic substitution by the electron-donating nature of the ring oxygen and the methyl group at the 2-position.

-

To a flask containing N,N-dimethylformamide (9.28 mmol), add phosphorus oxychloride (7.14 mmol) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes to allow for the formation of the Vilsmeier reagent.

-

To this mixture, add methyl 2-methylfuran-3-carboxylate (7.14 mmol).

-

Heat the reaction mixture to 100 °C and stir for 3 hours.

-

After cooling, pour the reaction mixture onto ice (approximately 20 g).

-

Adjust the pH to 8 with a 10% aqueous solution of sodium hydroxide while maintaining the temperature between 0-10 °C.

-

Filter the resulting solid, wash with water (3 x 5 mL), and dry under vacuum to yield methyl 5-formyl-2-methylfuran-3-carboxylate as a yellow solid.

| Parameter | Value |

| Starting Material | Methyl 2-methylfuran-3-carboxylate |

| Reagents | POCl₃, DMF, NaOH (aq) |

| Product | Methyl 5-formyl-2-methylfuran-3-carboxylate |

| Yield | 83% |

| Appearance | Yellow solid |

Causality Behind Experimental Choices:

-

The use of DMF and POCl₃ is a standard and cost-effective method for generating the Vilsmeier reagent.[4]

-

The reaction is performed at an elevated temperature (100 °C) to ensure a reasonable reaction rate for the electrophilic aromatic substitution on the moderately activated furan ring.

-

The work-up procedure involving pouring the reaction mixture onto ice and neutralization with a base is crucial for hydrolyzing the intermediate iminium salt to the aldehyde and quenching the reactive reagents.

Step 2: Selective Reduction of the Formyl Group

The selective reduction of an aldehyde in the presence of an ester is a common challenge in organic synthesis. A mild reducing agent is required to avoid the concomitant reduction of the ester functionality. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its chemoselectivity for aldehydes and ketones over esters.[5]

-

Dissolve methyl 5-formyl-2-methylfuran-3-carboxylate in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol at 0 °C.

-

Slowly add sodium borohydride (1.0-1.2 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acetic acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate.

| Parameter | Value |

| Starting Material | Methyl 5-formyl-2-methylfuran-3-carboxylate |

| Reagent | Sodium borohydride (NaBH₄) |

| Product | Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate |

| Expected Yield | High |

| Key Consideration | Maintain low temperature to ensure selectivity |

Causality Behind Experimental Choices:

-

Sodium borohydride is a less reactive hydride donor than lithium aluminum hydride (LAH) and will selectively reduce the more electrophilic aldehyde carbonyl over the less reactive ester carbonyl.

-

Performing the reaction at a low temperature (0 °C) further enhances the selectivity and minimizes potential side reactions.

-

The choice of a protic solvent like methanol can accelerate the reduction by NaBH₄.

Step 3: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Basic hydrolysis, or saponification, is employed to ensure an irreversible reaction and facilitate product isolation.[6][7] Lithium hydroxide (LiOH) in a mixture of THF and water is a commonly used and effective reagent for this transformation, often providing clean conversion under mild conditions.[8]

-

Dissolve methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 ratio).

-

Add lithium hydroxide monohydrate (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to a pH of approximately 2-3 with a dilute strong acid (e.g., 1 M HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Parameter | Value |

| Starting Material | Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate |

| Reagent | Lithium hydroxide (LiOH) |

| Product | This compound |

| Expected Yield | High |

| Key Consideration | Ensure complete hydrolysis before acidification |

Causality Behind Experimental Choices:

-

Basic hydrolysis is generally preferred over acidic hydrolysis for esters as it is an irreversible process, driving the reaction to completion.[7]

-

LiOH is often favored over NaOH or KOH in delicate substrates due to its potential for higher selectivity and milder reaction conditions. The use of a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.[9][8]

-

Acidification of the reaction mixture after hydrolysis is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

Alternative Pathway: A Protecting Group Strategy

An alternative approach involves the protection of the hydroxymethyl group as an acetate ester prior to the final hydrolysis step. This can be advantageous if the free hydroxyl group is found to interfere with other desired transformations or to simplify purification.

Acetylation of the Hydroxymethyl Group

The primary alcohol can be readily acetylated using acetic anhydride in the presence of a base like triethylamine or pyridine.

Saponification of the Acetate and Methyl Esters

The final step would then involve the simultaneous hydrolysis of both the acetate and methyl esters under basic conditions, as described in section 2.3. While this adds steps to the overall synthesis, it can provide a more robust route for more complex applications of the target molecule.

Visualizing the Synthesis

Diagram of the Primary Synthesis Pathway

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. 5-ACETOXYMETHYL-2-FURANCARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Analysis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the spectroscopic characterization of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (C₇H₈O₄, Molar Mass: 156.14 g/mol ). Intended for researchers and professionals in drug development and chemical synthesis, this guide outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this multifunctional furan derivative. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds and first principles to present a robust, predictive analysis. Each section details the underlying causality for experimental choices and provides self-validating protocols to ensure data integrity.

Introduction and Molecular Structure

This compound is a substituted furan possessing three key functional groups: a carboxylic acid, a primary alcohol (hydroxymethyl), and a methyl group, all attached to a central furan ring. This unique combination of features makes it an interesting building block in medicinal chemistry and materials science. The structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization.

Molecular Structure:

(Simplified representation)

The strategic application of NMR, IR, and MS allows for the complete mapping of this structure, from the proton and carbon backbone to the specific vibrational modes of its functional groups and its fragmentation behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule, revealing the connectivity and stereochemistry. For this compound, we can predict five distinct signals.

Predicted ¹H NMR Spectrum

The expected spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). The choice of a deuterated solvent like DMSO-d₆ is critical; its ability to form hydrogen bonds with the -OH and -COOH protons allows for their observation as distinct, often broad, signals.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| H-4 (Furan) | 6.2 - 6.5 | Singlet (s) | 1H | This lone proton on the furan ring is deshielded by the ring's aromaticity and the adjacent oxygen atom. Its chemical shift is influenced by the electron-withdrawing carboxylic acid. |

| -CH₂OH | 4.5 - 4.7 | Singlet (s) or Doublet (d) | 2H | These methylene protons are adjacent to the electron-withdrawing furan ring and the hydroxyl group. In DMSO-d₆, coupling to the -OH proton might be observed, resulting in a doublet. In many cases, this coupling is averaged out, yielding a singlet. |

| -CH₂OH | 5.2 - 5.5 | Singlet (s) or Triplet (t) | 1H | The hydroxyl proton is exchangeable and its signal is often broad. If it couples to the adjacent CH₂ group, it will appear as a triplet. Its chemical shift is highly dependent on solvent and concentration. |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | The methyl protons are attached to the furan ring at a position influenced by the adjacent carboxylic acid. This environment shifts them slightly downfield compared to a simple alkyl group on a furan ring. |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and hydrogen bonding. It appears as a very broad signal far downfield. |

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate to ensure the solubility of the polar compound and to observe the exchangeable -OH and -COOH protons.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving closely spaced peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: -2 to 16 ppm to ensure all signals, especially the downfield carboxylic acid proton, are captured.

-

Acquisition Time: ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 5 seconds. A longer delay is essential for quantitative integration, particularly for the slowly relaxing carboxylic acid proton.

-

Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Validation: The integration of the signals should correspond to the proton count (1:2:1:3:1). The presence of the far downfield peak (>12 ppm) validates the carboxylic acid moiety.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural elucidation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. A proton-decoupled experiment is standard, where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum

The structure contains 7 unique carbon atoms, and thus 7 distinct signals are expected.

| Assignment | Predicted δ (ppm) | Rationale and Expert Insights |

| -C OOH | 165 - 170 | The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield. |

| C -5 (Furan) | 155 - 160 | This carbon is attached to both the ring oxygen and the hydroxymethyl group, leading to strong deshielding. |

| C -2 (Furan) | 148 - 153 | This carbon is attached to the ring oxygen and the methyl group. Its chemical shift is influenced by both. |

| C -3 (Furan) | 120 - 125 | This carbon is attached to the electron-withdrawing carboxylic acid group. |

| C -4 (Furan) | 110 - 115 | The C-H carbon of the furan ring typically appears in this region. |

| -C H₂OH | 55 - 60 | The sp³-hybridized carbon of the hydroxymethyl group is shielded relative to the sp² furan carbons.[1] |

| -C H₃ | 12 - 18 | The methyl carbon is the most shielded carbon in the molecule, appearing far upfield. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: Use the same spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence with nuclear Overhauser effect (NOE), such as zgpg30.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more. Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

-

Validation: The presence of 7 distinct signals validates the carbon backbone. The chemical shifts should fall within the predicted ranges for the respective functional groups (e.g., a peak >165 ppm for the carbonyl, four peaks in the aromatic region, and two peaks in the aliphatic region).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The spectrum is dominated by the characteristic vibrations of the -OH and C=O groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Expert Insights |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[2] |

| 3200 - 3500 | O-H stretch (Alcohol) | Strong, Broad | This band, corresponding to the hydroxymethyl group, will likely be superimposed on the broader carboxylic acid O-H stretch. |

| 2850 - 3000 | C-H stretch (Aliphatic) | Medium | Vibrations from the methyl and hydroxymethyl C-H bonds. |

| ~3100 | C-H stretch (Aromatic) | Weak | Vibration from the furan ring C-H bond. |

| 1690 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | This intense, sharp peak is characteristic of a conjugated carboxylic acid carbonyl group. Its position confirms the presence and electronic environment of the acid.[2] |

| 1550 - 1650 | C=C stretch (Furan Ring) | Medium-Weak | Aromatic ring stretching vibrations. Furan rings typically show a few bands in this region.[3] |

| 1200 - 1300 | C-O stretch (Carboxylic Acid) | Strong | Stretching vibration of the C-O single bond within the carboxylic acid group. |

| 1000 - 1100 | C-O stretch (Alcohol) | Strong | Stretching vibration of the C-O bond in the primary alcohol. |

Experimental Protocol: FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid, dry powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O).

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Validation: The presence of the very broad O-H stretch (2500-3300 cm⁻¹) and the strong, sharp C=O stretch (~1700 cm⁻¹) provides definitive evidence for the carboxylic acid functionality.

Workflow for FTIR-ATR Analysis

Caption: Workflow for FTIR-ATR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint.

-

Molecular Ion (M⁺˙): The molecular formula is C₇H₈O₄. The predicted exact mass is 156.0423 g/mol . The observation of this peak confirms the elemental composition.

-

Key Fragmentation Pathways:

-

[M - H₂O]⁺˙ (m/z 138): Loss of a water molecule from the hydroxymethyl group is a very common fragmentation pathway for primary alcohols.

-

[M - OH]⁺ (m/z 139): Loss of the hydroxyl radical from the carboxylic acid group.

-

[M - CH₂OH]⁺ (m/z 125): Cleavage of the hydroxymethyl group.

-

[M - COOH]⁺ (m/z 111): Loss of the entire carboxylic acid group as a radical.

-

[M - CO₂]⁺˙ (m/z 112): Decarboxylation of the molecular ion.

-

Experimental Protocol: GC-MS (for a derivatized sample)

For a volatile derivative, such as a trimethylsilyl (TMS) ester/ether.

-

Derivatization: React the compound with a silylating agent (e.g., BSTFA). This step is essential because the high polarity and low volatility of the carboxylic acid and alcohol make it unsuitable for direct GC-MS analysis. Derivatization replaces the acidic protons with non-polar TMS groups.[4]

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: 1 µL of the derivatized sample solution.

-

Temperature Program: Start at a low temperature (~70°C) and ramp up to a high temperature (~280°C) to elute the derivatized compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the derivatized analyte. Analyze the mass spectrum associated with this peak, looking for the molecular ion of the derivatized compound and characteristic fragment ions.

-

Validation: The mass spectrum should be consistent with the predicted fragmentation pattern, and the high-resolution mass of the molecular ion should match the calculated exact mass to within 5 ppm.

Summary and Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal toolkit for the unambiguous structural characterization of this compound.

| Technique | Key Information Provided | Anticipated Key Signals/Features |

| ¹H NMR | Proton environment and connectivity | 5 signals; characteristic downfield -COOH peak at >12 ppm. |

| ¹³C NMR | Carbon backbone structure | 7 signals; characteristic downfield C=O peak at >165 ppm. |

| FTIR | Functional group identification | Very broad O-H (2500-3300 cm⁻¹) and strong C=O (~1700 cm⁻¹). |

| MS | Molecular weight and fragmentation | M⁺˙ at m/z = 156; key fragments at m/z 139, 125, 111. |

This technical guide establishes a predictive framework and robust experimental protocols for the analysis of this compound. By understanding the causality behind spectroscopic principles and adhering to self-validating methodologies, researchers can confidently verify the structure and purity of this compound, facilitating its application in further research and development.

References

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

ResearchGate. ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). [Link]

-

ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). [Link]

-

ResearchGate. The Fourier transform infrared (FTIR) spectra of.... [Link]

-

SpectraBase. 5-HYDROXYMETHYLFURAN-3-CARBOXYLIC-ACID. [Link]

-

PubMed Central (PMC). 5-(Hydroxymethyl)furan-2-carboxylic acid. [Link]

-

NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

-

Royal Society of Chemistry. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. [Link]

-

PubChem. 5-Hydroxymethyl-2-furoic acid. [Link]

-

NIST WebBook. Mass spectrum (electron ionization) of 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

-

NIST WebBook. 5-Hydroxymethylfurfural. [Link]

-

SIELC Technologies. 5-Hydroxymethyl-2-furancarboxylic acid. [Link]

-

University of Dayton eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

-

PubChemLite. 5-(hydroxymethyl)furan-3-carboxylic acid (C6H6O4). [Link]

Sources

An In-Depth Technical Guide on 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid: Navigating the Landscape of a Niche Furan Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Publicly Available Data

This technical guide addresses the chemical properties of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid. In the course of a comprehensive literature review, it has become evident that this specific furan derivative is not extensively characterized in publicly accessible scientific databases, peer-reviewed journals, or patent literature. While basic identifiers and some predicted properties are available, detailed experimental data on its synthesis, spectroscopic analysis, reactivity, and specific applications are conspicuously absent. This guide, therefore, serves a dual purpose: to consolidate the limited available information on the target molecule and to provide a scientifically grounded perspective on its properties by drawing comparisons with its well-documented isomers and related furan derivatives. This approach is intended to offer a valuable, albeit constrained, resource for researchers navigating this particular area of chemical space.

Core Identification and Physicochemical Properties

This compound is a polysubstituted furan derivative. The presence of a carboxylic acid, a hydroxymethyl group, and a methyl group on the furan ring suggests a molecule with diverse potential for chemical modification and interaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄ | CymitQuimica[1] |

| Molecular Weight | 156.14 g/mol | CymitQuimica[1] |

| CAS Number | 15341-68-1 | Not explicitly found in searches |

| Appearance | Solid (Predicted) | CymitQuimica[1] |

| InChI | InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) | CymitQuimica[1] |

| InChIKey | CUGVJULTCGYVRR-UHFFFAOYSA-N | CymitQuimica[1] |

| SMILES | CC1=C(C=C(O1)CO)C(=O)O | Not explicitly found in searches |

Synthesis and Plausible Synthetic Pathways

A validated, step-by-step synthesis protocol for this compound is not described in the available scientific literature. However, based on established organic chemistry principles and the synthesis of related furan derivatives, a plausible synthetic route can be postulated.

A likely precursor is the corresponding methyl ester, This compound methyl ester (CAS No. 15341-69-2) [2]. The synthesis of this ester has been reported, and its hydrolysis would yield the target carboxylic acid.

Conceptual Experimental Protocol: Hydrolysis of this compound methyl ester

Disclaimer: This is a theoretical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Objective: To synthesize this compound via the hydrolysis of its methyl ester.

Materials:

-

This compound methyl ester

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve this compound methyl ester in a suitable solvent such as THF or methanol in a round-bottom flask.

-

Saponification: Add an aqueous solution of an alkali base, such as lithium hydroxide or sodium hydroxide (typically 1.1 to 1.5 equivalents), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a 1M HCl solution. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of solution.

-

-

Extraction and Drying:

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

If necessary, purify the crude product by recrystallization from a suitable solvent system or by column chromatography.

-

Causality in Experimental Choices:

-

Choice of Base: Lithium hydroxide is often preferred for ester hydrolysis as it can be effective at room temperature and tends to minimize side reactions.

-

Solvent System: A co-solvent system (e.g., THF/water or MeOH/water) is used to ensure the miscibility of both the organic ester and the aqueous base.

-

Acidification: Careful acidification is critical to ensure the complete protonation of the carboxylate salt to the carboxylic acid without promoting acid-catalyzed side reactions on the furan ring.

Spectroscopic Characterization: An Inferential Approach

Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, we can predict the key spectral features based on the known spectra of its structural isomer, 5-Hydroxymethyl-2-furancarboxylic acid , and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Key Signals/Bands | Rationale |

| ¹H NMR | - A singlet for the furan proton. - A singlet for the methyl protons. - A singlet for the hydroxymethyl protons. - A broad singlet for the carboxylic acid proton. - A singlet for the alcohol proton of the hydroxymethyl group. | The substitution pattern on the furan ring would result in a single, isolated furan proton. The methyl and hydroxymethyl protons would appear as singlets. The acidic protons of the carboxylic acid and alcohol are typically broad and may exchange with deuterium in solvents like D₂O. |

| ¹³C NMR | - Resonances for the furan ring carbons. - A resonance for the methyl carbon. - A resonance for the hydroxymethyl carbon. - A downfield resonance for the carboxylic acid carbonyl carbon. | The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. The carbonyl carbon of the carboxylic acid would be the most downfield signal. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (approx. 1680-1710 cm⁻¹). - An O-H stretching band for the alcohol (approx. 3200-3500 cm⁻¹). - C-O stretching bands. - C-H stretching and bending vibrations. | The characteristic broad O-H stretch of a hydrogen-bonded carboxylic acid dimer is a key diagnostic feature. The carbonyl stretch is also highly indicative. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 156.14. - Fragmentation patterns corresponding to the loss of H₂O, CO, and COOH. | Electron ionization mass spectrometry would likely show a clear molecular ion peak and characteristic fragmentation patterns of furan carboxylic acids and alcohols. |

For comparison, the ¹H NMR spectrum of the isomer, 5-Hydroxymethyl-2-furoic acid, in water shows signals for the furan protons and the hydroxymethyl protons[3].

Reactivity and Potential Applications

The reactivity of this compound can be inferred from its functional groups:

-

Carboxylic Acid: This group can undergo esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.

-

Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or carboxylic acid, and can also undergo esterification and etherification.

-

Furan Ring: The furan ring is an electron-rich aromatic system that can participate in electrophilic aromatic substitution reactions. However, it is also susceptible to ring-opening under strong acidic conditions.

Potential Applications in Drug Discovery and Materials Science:

The furan scaffold is a common motif in many natural products and biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects[4][5]. Furan-3-carboxylic acid derivatives, in particular, are utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals[5].

Given its structure, this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The two distinct oxygen-containing functional groups allow for selective chemical modifications, enabling the exploration of structure-activity relationships in drug design.

Conclusion: A Call for Further Investigation

This compound represents a molecule of potential interest that remains largely unexplored in the scientific literature. While its basic chemical identity is established, a significant gap exists in the experimental data required for a comprehensive understanding of its properties and potential. The information presented in this guide, based on limited available data and informed scientific inference, is intended to provide a foundational understanding and to stimulate further experimental investigation into this intriguing furan derivative. The validation of its synthesis, a thorough spectroscopic characterization, and an exploration of its reactivity and biological activity are necessary next steps to unlock its full potential for researchers, scientists, and drug development professionals.

References

A comprehensive list of references is not provided due to the lack of primary literature directly addressing the topic compound. The information herein is a synthesis of data from chemical supplier databases and extrapolations from the literature on related compounds. Key sources that informed this analysis include:

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Guidechem. (n.d.). 5-HYDROXYMETHYL-2-METHYL-FURAN-3-CARBOXYLIC ACID METHYL ESTER 15341-69-2 wiki.

- Google Patents. (n.d.).

Sources

- 1. This compound [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

"5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" derivatives and analogues

An In-depth Technical Guide to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic Acid Derivatives and Analogues

Introduction: The Furan-3-Carboxylic Acid Scaffold in Medicinal Chemistry

Significance of the Furan Moiety

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and steric properties, including its ability to act as a bioisostere for phenyl rings, allow it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The oxygen atom in the furan ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions.[2] Furthermore, the planar nature of the furan ring can provide a rigid framework for the precise orientation of functional groups, enhancing binding affinity and selectivity for biological targets.[1][2]

Therapeutic Landscape of Furan Derivatives

Compounds incorporating the furan nucleus exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[3][4] The versatility of the furan scaffold has led to its incorporation into a number of approved drugs and clinical candidates. However, the metabolic activation of the furan ring to reactive intermediates can sometimes lead to toxicity, particularly hepatotoxicity, a factor that must be carefully considered in the design of furan-based therapeutics.[1][4]

Focus on the this compound Core

The this compound core represents a promising starting point for the development of novel therapeutic agents. This scaffold combines several key features: a carboxylic acid group at the 3-position, which can be readily derivatized to form amides and esters, a methyl group at the 2-position that can influence steric interactions and metabolic stability, and a hydroxymethyl group at the 5-position that provides a site for further modification and can contribute to solubility and target interactions. Recent research has highlighted the potential of derivatives of this and related furan-3-carboxylic acid scaffolds in oncology and infectious diseases.[5][6]

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of the Core Scaffold

A plausible retrosynthetic analysis for the this compound scaffold is outlined below. The primary disconnection is at the furan ring, which can be formed via a cyclization reaction. A key strategy for the synthesis of 2,5-disubstituted furan-3-carboxylates involves the cyclization of a β-keto ester precursor.

Proposed Synthetic Protocol for this compound

The following is a proposed, detailed, step-by-step methodology for the synthesis of the core compound. This protocol is based on established methods for the synthesis of substituted furan-3-carboxylates.[5]

Step 1: Synthesis of Ethyl 2-(2-bromoallyl)-3-oxobutanoate

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,3-dibromopropene (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-bromoallyl)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add silver(I) carbonate (Ag₂CO₃, 0.4 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq).[1]

-

Heat the reaction mixture at 60 °C for 3-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield ethyl 2,5-dimethylfuran-3-carboxylate.

Step 3: Benzylic Bromination of the 5-Methyl Group

-

Dissolve ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere for 4-6 hours.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer and concentrate to give crude ethyl 5-(bromomethyl)-2-methylfuran-3-carboxylate, which can be used in the next step without further purification.

Step 4: Synthesis of Ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate

-

Dissolve the crude product from Step 3 in glacial acetic acid.

-

Add sodium acetate (1.5 eq) and heat the mixture at 80 °C for 2-3 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry and concentrate to obtain ethyl 5-(acetoxymethyl)-2-methylfuran-3-carboxylate.

Step 5: Hydrolysis to this compound

-

Dissolve the ester from Step 4 in a mixture of methanol and water.

-

Add an excess of a base such as lithium hydroxide (LiOH, 3.0 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of Key Analogues (Amides and Esters)

The carboxylic acid of the core scaffold can be readily converted to a variety of amides and esters using standard coupling procedures.

Amide Synthesis:

-

To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Add the desired amine (1.1 eq) and stir the reaction at room temperature for 12-24 hours.

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to give the crude amide, which can be purified by column chromatography or recrystallization.

Ester Synthesis:

-

To a solution of this compound (1.0 eq) in the desired alcohol (as solvent or in a suitable solvent), add a catalytic amount of a strong acid such as sulfuric acid.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to obtain the desired ester.

Experimental Workflow Diagram

Caption: Synthetic workflow for the core scaffold and its derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

Analysis of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at the 2, 3, and 5 positions of the furan ring.

-

Position 3 (Carboxamide/Ester Group): Derivatization of the carboxylic acid at the 3-position into amides and esters has been shown to be a fruitful strategy for modulating activity.[7] In a study on related furan-3-carboxamides, the nature of the amine component significantly impacted antifungal activity.[8] Aromatic and bulky aliphatic amines often lead to enhanced potency.

-

Position 2 (Methyl Group): The methyl group at the 2-position is expected to influence the compound's lipophilicity and steric interactions with the target protein. Its replacement with other small alkyl groups or hydrogen could be explored to probe the steric requirements of the binding pocket.

-

Position 5 (Hydroxymethyl Group): The hydroxymethyl group at the 5-position offers a handle for further derivatization. Esterification or etherification of this group could be used to modulate solubility and pharmacokinetic properties. Alternatively, oxidation to an aldehyde or carboxylic acid would introduce new functionalities for interaction with biological targets.

Key Pharmacophoric Features

Based on the available data, a hypothetical pharmacophore model for this class of compounds can be proposed. This model includes a hydrogen bond acceptor (the furan oxygen), a hydrogen bond donor/acceptor (the carboxylic acid or its derivatives at C3), and hydrophobic/steric features (the methyl group at C2 and substituents on the amide/ester).

Strategies for Lead Optimization

Several strategies can be employed to optimize the lead compounds from this series:[9][10]

-

Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocycles like thiophene or pyrrole to explore the impact on activity and metabolic stability.

-

Scaffold Hopping: Maintaining the key pharmacophoric features while changing the core scaffold could lead to novel intellectual property and improved drug-like properties.

-

Structure-Based Drug Design: If the biological target is known and a crystal structure is available, computational methods like molecular docking can be used to guide the design of more potent and selective inhibitors.[11]

SAR Summary Diagram

Caption: Key SAR points for the this compound scaffold.

Pharmacological Profile and Therapeutic Potential

Anticancer Activity and Mechanism of Action

Several furan derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[2][8]

Some furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1][5] By promoting the activity of the tumor suppressor PTEN, these compounds can inhibit the downstream signaling of this pathway, leading to decreased cell proliferation and survival.[5]

Caption: Putative mechanism of action via the PI3K/Akt/mTOR pathway.

Certain furan-based compounds have been found to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cells.[2] This is often associated with the modulation of apoptosis-related proteins such as Bax and Bcl-2.[2]

Antifungal Activity and Mechanism of Action

Furan derivatives have also emerged as promising antifungal agents.[7]

A key mechanism of antifungal action for some furan carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6][12] By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to fungal cell death.

Caption: Antifungal mechanism via inhibition of succinate dehydrogenase.

Other Potential Therapeutic Applications

Given the broad biological activity of the furan scaffold, derivatives of this compound may also have potential as anti-inflammatory, antioxidant, and antiviral agents.[8][13] Further investigation is warranted to explore these possibilities.

ADMET Profile and Drug-Likeness

In Silico Prediction of ADMET Properties

In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, providing valuable insights in the early stages of drug discovery.[13][14][15] For the this compound scaffold, the following ADMET profile can be anticipated:

| Property | Predicted Outcome | Rationale |

| Absorption | Moderate to good oral bioavailability | The presence of polar functional groups and a relatively small molecular weight are favorable for absorption. |

| Distribution | Moderate volume of distribution | The balance of hydrophilic and lipophilic features suggests distribution into various tissues. |

| Metabolism | Potential for oxidative metabolism of the furan ring | The furan ring can be a site of metabolism by cytochrome P450 enzymes. |

| Excretion | Likely renal and/or biliary excretion | The carboxylic acid group facilitates excretion. |

| Toxicity | Potential for hepatotoxicity | Furan ring oxidation can lead to reactive metabolites.[4] |

Potential for Hepatotoxicity and Mitigation Strategies

As mentioned, a key concern with furan-containing compounds is the potential for metabolic activation to hepatotoxic species.[4] Strategies to mitigate this risk include:

-

Introducing electron-withdrawing groups on the furan ring to decrease its susceptibility to oxidation.

-

Blocking metabolic sites by introducing stable substituents at positions prone to oxidation.

-

Conducting early in vitro toxicology assays to identify and deprioritize compounds with a high risk of toxicity.

Physicochemical Properties and Lipinski's Rule of Five

The core scaffold, this compound, and its simple derivatives are likely to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[13]

| Property | Value for Core Scaffold | Lipinski's Rule |

| Molecular Weight | 170.15 g/mol | < 500 |

| LogP | ~0.5 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of analogues for biological screening. The demonstrated anticancer and antifungal potential of related compounds, coupled with clear mechanisms of action, provides a strong rationale for further investigation. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a more comprehensive SAR. Additionally, a thorough investigation of the ADMET properties of lead compounds will be crucial for their advancement towards clinical development. While no clinical trials have been reported for this specific class of compounds to date, the foundational research suggests that they hold significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. [Link][5]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link][1]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Center for Biotechnology Information. [Link][2]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. National Center for Biotechnology Information. [Link][8]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. National Center for Biotechnology Information. [Link][3]

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. National Center for Biotechnology Information. [Link][6]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

Pharmacological activity of furan derivatives. AIMS Press. [Link][4]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link][16]

-

Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Royal Society of Chemistry. [Link][17]

-

Furan-3-carboxylic acid derivatives. Google Patents. [18]

-

comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research. [Link][19]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Center for Biotechnology Information. [Link][20]

-

(PDF) Synthesis and biological activities of furan derivatives. ResearchGate. [Link][21]

-

Lead Optimization in Drug Discovery. Danaher Life Sciences. [Link][9]

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. National Center for Biotechnology Information. [Link][7]

-

Optimization of Substrate-Analogue Furin Inhibitors. National Center for Biotechnology Information. [Link][23]

-

Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. National Center for Biotechnology Information. [Link][11]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link][24]

-

What pharmacological assays are used for lead optimization?. Patsnap. [Link][10]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Center for Biotechnology Information. [Link][25]

-

Development of predictive in silico models for ADME properties.. ResearchGate. [Link][14]

-

Lead Optimization Services in Drug Discovery. Charles River. [Link][12]

-

Reaction scheme for the polyester synthesis from 5-hydroxymethyl-2-furancarboxylic acid and ε-caprolactone, with formation of linear copolymer (route a) and homopolymer (route b and c) products.. ResearchGate. [Link][26]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link][27]

-

3-Furoic acid. National Center for Biotechnology Information. [Link][28]

-

In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. NeuroQuantology. [Link][13]

-

Synthesis, quantum chemical study, AIM simulation, in silico ADMET profile analysis, molecular docking and antioxidant activity assessment of aminofuran derivatives. ResearchGate. [Link][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. What pharmacological assays are used for lead optimization? [synapse.patsnap.com]

- 11. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. arkat-usa.org [arkat-usa.org]

- 21. mdpi.com [mdpi.com]

- 22. termedia.pl [termedia.pl]

- 23. Optimization of Substrate-Analogue Furin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer | MDPI [mdpi.com]

- 25. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural occurrence of "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid"

An In-depth Technical Guide to the Natural Occurrence of Hydroxymethyl-Furan Carboxylic Acids

Abstract

While the specific molecule "5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid" is not documented as a known natural product in current scientific literature, this technical guide delves into the natural occurrence, biosynthesis, and biological significance of its closely related and structurally important isomers: 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) and its methyl ester, Methyl-5-(hydroxymethyl)-2-furan carboxylate . These compounds are significant metabolites found in a variety of fungal species and are of increasing interest to researchers in natural products chemistry, drug development, and materials science. This guide provides a comprehensive overview of their origins, from microbial biosynthesis to formation as metabolic byproducts, and details the methodologies for their isolation and characterization.

Naturally Occurring Hydroxymethyl-Furan Carboxylic Acid Isomers

The furan ring is a common motif in many natural products.[1] The focus of this guide is on two key isomers that possess the hydroxymethyl and carboxyl functional groups characteristic of the user's query.

5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

Also known as Sumiki's acid, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) is the most prominent naturally occurring isomer. It is a recognized fungal and bacterial metabolite and has also been identified in humans.[2][3][4]

-

Fungal Sources : HMFCA is produced by a range of fungi, often through the oxidation of 5-hydroxymethylfurfural (HMF). Documented fungal producers include:

-

Human Metabolism : HMFCA is the primary metabolite of HMF, a compound commonly formed during the heating and storage of foods containing sugars.[4][9] After ingestion of HMF-containing foods like honey, coffee, and juices, it is rapidly absorbed and oxidized in the body, with HMFCA being excreted in the urine.[5][6][9]

Methyl-5-(hydroxymethyl)-2-furan carboxylate

This methyl ester of HMFCA has been isolated from several microbial sources and is noted for its biological activities.

-

Fungal Sources :

-

Curvularia lunata : The compound was first identified as a toxin produced by this fungus, which causes leaf spot disease in maize.[1][10]

-

Antrodia camphorata : This medicinal mushroom is another source, where the compound has been found to possess anti-inflammatory properties.[1]

-

Fomitopsis meliae : Isolated alongside its carboxylic acid counterpart, HMFCA.[8]

-

-

Bacterial Sources :

-

Streptomyces sp. : An extraction from this bacterium, isolated from the plant Zingiber zerumbet, also yielded Methyl-5-(hydroxymethyl)-2-furan carboxylate, which exhibited antibacterial activity.[1]

-

Biosynthesis and Formation Pathways

The origin of these furan derivatives is twofold: direct enzymatic synthesis in microbes and as a metabolic byproduct of a common food contaminant.

Microbial Biotransformation of HMF to HMFCA

Many microorganisms, particularly fungi and bacteria, possess the enzymatic machinery to oxidize the aldehyde group of 5-hydroxymethylfurfural (HMF) to a carboxylic acid, yielding HMFCA. This is a key detoxification pathway and a method for biocatalytic production.[11][12] The process involves a two-step oxidation, likely catalyzed by aldehyde and alcohol dehydrogenases or oxidases.

Caption: Microbial oxidation pathway of HMF to HMFCA.

Biosynthesis of Methyl-5-(hydroxymethyl)-2-furan carboxylate in Curvularia lunata

Recent research has elucidated the biosynthetic pathway of the methyl ester toxin in C. lunata.[13] The pathway originates from xylose, a pentose sugar, and proceeds through several key enzymatic steps involving xylanase, acetyl xylan esterase, and alcohol dehydrogenase to form furoic acid, a key intermediate.[13]

Caption: Biosynthesis of Methyl-5-(hydroxymethyl)-2-furan carboxylate in C. lunata.

Isolation and Characterization Protocols

The extraction and identification of these compounds from natural sources require systematic and validated methodologies.

Protocol: Isolation from Fungal Culture

This protocol provides a general workflow for the extraction and purification of hydroxymethyl-furan carboxylic acids from a liquid fungal fermentation.

Step 1: Fungal Fermentation

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungal strain (e.g., Fomitopsis meliae).

-

Incubate the culture at 25-28°C for 14-21 days with shaking to ensure aeration.

Step 2: Extraction

-

Separate the mycelium from the culture broth by filtration.

-

Perform a liquid-liquid extraction of the culture filtrate using an organic solvent of medium polarity, such as ethyl acetate (EtOAc). Repeat the extraction three times to ensure a high yield.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Chromatographic Purification

-

Subject the crude extract to column chromatography using a silica gel or a reverse-phase (e.g., C18) stationary phase.

-

Elute the column with a gradient solvent system. For reverse-phase chromatography, a gradient of methanol in water (e.g., starting from 30% methanol and increasing to 100%) is effective.[8]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the pure compound, as determined by analytical analysis. Further purification can be achieved using Sephadex LH-20 chromatography if necessary.[8]

Protocol: Analytical Characterization

Accurate structural elucidation is achieved using a combination of spectroscopic and spectrometric techniques.[8][14]

Step 1: High-Performance Liquid Chromatography (HPLC)

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: A Diode Array Detector (DAD) or UV detector set to the compound's λmax (approx. 254-280 nm).[13]

-

Purpose: To determine the purity of the isolated compound and for quantification.

Step 2: Mass Spectrometry (MS)

-

Technique: Couple HPLC to an Electrospray Ionization (ESI) source connected to a mass spectrometer (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for the more volatile methyl ester.[15][16]

-

Analysis: Determine the molecular weight from the parent ion peak (e.g., [M-H]⁻ for the carboxylic acid). Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

Purpose: To provide unequivocal structural elucidation by determining the connectivity of all protons and carbons in the molecule.

Caption: General workflow for the isolation and identification of furan natural products.

Biological Activities and Significance

The naturally occurring hydroxymethyl-furan carboxylic acid derivatives exhibit a range of biological activities, making them interesting leads for drug discovery.[17]

| Compound | Biological Activity | Source Organism(s) | References |

| 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Antibacterial (against Staphylococcus aureus), Nematicidal, weak antitumor activity. | Fomitopsis meliae, Pyricularia grisea, Aspergillus spp. | [5][][8] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Anti-inflammatory, Antibacterial (against Staphylococcus aureus), Cytotoxic against HeLa and HepG2 cancer cell lines. | Antrodia camphorata, Curvularia lunata, Streptomyces sp. | [1][18] |

| 5-Hydroxymethylfurfural (HMF) (Precursor) | Anti-inflammatory via suppression of MAPK, NF-κB, and mTOR pathways. | Formed during food processing. | [19] |

The anti-inflammatory properties of these compounds are particularly noteworthy.[17] Furan fatty acids, a related class of natural products, are known to exert their effects through antioxidant mechanisms, such as scavenging free radicals.[17] The anti-inflammatory activity of the precursor HMF has been linked to the inhibition of major inflammatory signaling pathways, suggesting that its metabolites may share or contribute to these effects.[19]

Conclusion

While a direct natural source for "this compound" remains unconfirmed, the scientific literature provides robust evidence for the natural occurrence of its isomers, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) and its methyl ester. These compounds are primarily metabolites of various fungal species, with HMFCA also being a significant human metabolite of the common dietary compound HMF. Their biosynthesis is beginning to be understood, presenting opportunities for biocatalytic production. The documented anti-inflammatory and antimicrobial activities of these furan derivatives underscore their potential as scaffolds for the development of new therapeutic agents. Future research should continue to explore the biodiversity of fungi for novel furan structures and further elucidate their mechanisms of biological action.

References

-

National Toxicology Program. (1994). Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). Retrieved from [Link]

-

Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

-

The Isolation of 5-Hydroxymethylfuran Metabolites from the Broth Extract of Fomitopsis meliae (Agaricomycetes). (2024). PubMed. Retrieved from [Link]

-

StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

-

Angell, F. G. (1947). Some analytical methods applicable to furan and its derivatives. Analyst. Retrieved from [Link]

-

Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (2025). ResearchGate. Retrieved from [Link]

-

HealthMatters.io. (n.d.). 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained. Retrieved from [Link]

-

Jiang, S. K., et al. (2025). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. Retrieved from [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

-

Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. (2024). National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxymethyl-2-furoic acid. PubChem Compound Database. Retrieved from [Link]

-

Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022). ResearchGate. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-(hydroxymethyl) furan-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. (2020). ResearchGate. Retrieved from [Link]

-

Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. (2020). PubMed. Retrieved from [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). National Institutes of Health. Retrieved from [Link]

-

Structure of Methyl-5-(hydroxymethyl)-2-furan carboxylate 1 and derivatives. (2019). ResearchGate. Retrieved from [Link]

-

RayBiotech. (n.d.). 5-Hydroxymethyl-2-furancarboxylic acid. Retrieved from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. Retrieved from [Link]

-

5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. (2019). PubMed Central. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]

- 5. 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Isolation of 5-Hydroxymethylfuran Metabolites from the Broth Extract of Fomitopsis meliae (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Abstract